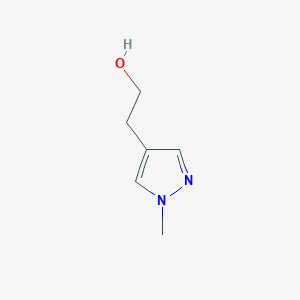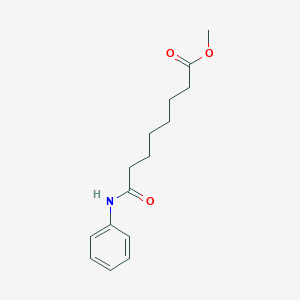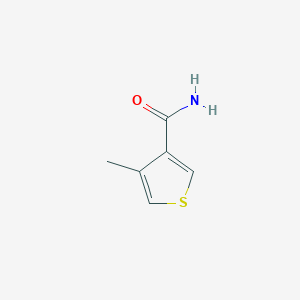
4-Azidophenacyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azidophenacyl fluoride (APF) is a chemical compound that has gained attention in the scientific community due to its unique properties. It is a versatile compound that has been used in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
4-Azidophenacyl fluoride works by selectively labeling proteins and peptides that contain a nucleophilic amino acid residue such as cysteine, serine, or threonine. The azide group in 4-Azidophenacyl fluoride reacts with the nucleophilic amino acid residue, forming a covalent bond. This covalent bond allows for the selective labeling of the protein or peptide of interest.
Biochemical and Physiological Effects
4-Azidophenacyl fluoride has been shown to have minimal biochemical and physiological effects. It is not toxic to cells or tissues at the concentrations used in scientific research. However, it is important to note that 4-Azidophenacyl fluoride should be handled with care as it is a hazardous compound.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Azidophenacyl fluoride in lab experiments is its ability to selectively label proteins and peptides. This allows for the study of specific proteins or peptides in complex biological systems. Additionally, 4-Azidophenacyl fluoride is easy to synthesize and has a long shelf life.
The main limitation of using 4-Azidophenacyl fluoride in lab experiments is its selectivity. 4-Azidophenacyl fluoride only labels proteins and peptides that contain a nucleophilic amino acid residue, which limits its applicability. Additionally, 4-Azidophenacyl fluoride labeling can interfere with protein function, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of 4-Azidophenacyl fluoride in scientific research. One direction is the development of new labeling strategies that overcome the limitations of 4-Azidophenacyl fluoride. Another direction is the use of 4-Azidophenacyl fluoride in the study of protein dynamics and interactions in living cells. Finally, the use of 4-Azidophenacyl fluoride in the development of new materials and drug delivery systems is an area of active research.
Conclusion
In conclusion, 4-Azidophenacyl fluoride is a versatile compound that has been used in various fields of scientific research. Its ability to selectively label proteins and peptides has made it a valuable tool for studying specific proteins or peptides in complex biological systems. While there are limitations to its use, the future directions for the use of 4-Azidophenacyl fluoride in scientific research are promising.
Méthodes De Synthèse
The synthesis of 4-Azidophenacyl fluoride involves the reaction of phenacyl bromide with sodium azide in the presence of a solvent such as dimethylformamide. The reaction yields 4-Azidophenacyl fluoride as a white crystalline solid. The purity of the compound can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-Azidophenacyl fluoride has been extensively used in scientific research due to its ability to selectively label proteins and peptides. It has been used in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, 4-Azidophenacyl fluoride has been used to study protein-protein interactions, protein folding, and protein degradation. In pharmacology, 4-Azidophenacyl fluoride has been used to study drug metabolism and drug interactions. In materials science, 4-Azidophenacyl fluoride has been used to modify the surface of materials and to create new materials.
Propriétés
Numéro CAS |
178273-73-9 |
|---|---|
Formule moléculaire |
C8H6FN3O |
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
1-(4-azidophenyl)-2-(18F)fluoranylethanone |
InChI |
InChI=1S/C8H6FN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2/i9-1 |
Clé InChI |
QPSZWIXVNALMKA-RVRFMXCPSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)C[18F])N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C(=O)CF)N=[N+]=[N-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)CF)N=[N+]=[N-] |
Autres numéros CAS |
178273-73-9 |
Synonymes |
4-azidophenacyl fluoride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)

![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)



![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)


